Product packaging for Cholecystokinin C-terminal heptapeptide(Cat. No.:CAS No. 20988-64-1)

Cholecystokinin C-terminal heptapeptide

Cat. No.: B1620096
CAS No.: 20988-64-1
M. Wt: 1028.2 g/mol
InChI Key: POJQCKMUKSKXST-AAZCXRPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Cholecystokinin (B1591339) C-terminal Heptapeptide (B1575542) as the Bioactive Core

The biological effects of all forms of cholecystokinin are conferred by the amino acid sequence contained within its C-terminal heptapeptide. nih.gov This fragment, often studied as part of the slightly larger C-terminal octapeptide (CCK-8), is essential for high-affinity binding to cholecystokinin receptors, particularly the CCK1 receptor (formerly known as CCK-A). nih.gov The CCK1 receptor requires the C-terminal heptapeptide-amide, which includes a sulfated tyrosine residue, for high-affinity binding and potent biological activity. nih.gov

The C-terminal tetrapeptide amide is the minimal sequence required for receptor activation. nih.gov However, the full heptapeptide sequence, with its sulfated tyrosine, is crucial for the high potency observed in physiological processes. For instance, the sulfated form of CCK-8 exhibits a significantly higher affinity for the CCK1 receptor compared to its non-sulfated counterpart. nih.gov This underscores the critical role of the specific amino acid sequence and post-translational modifications within the C-terminal heptapeptide for its function.

Table 1: Comparative Binding Affinities of Cholecystokinin Fragments

Compound Receptor Subtype Approximate Ki (nM)
Sulfated CCK-8 CCK1 0.6-1
Non-sulfated CCK-8 CCK1 ~300-500
Sulfated CCK-8 CCK2 0.3-1
Non-sulfated CCK-8 CCK2 0.3-1

This table is generated from data found in the search results. nih.gov

Derivation and Relationship to Full-Length Cholecystokinin Peptides

The various molecular forms of cholecystokinin found in the body, including CCK-58, CCK-33, CCK-22, and CCK-8, are all derived from a single precursor protein called preprocholecystokinin. pancreapedia.org Following the removal of a signal peptide to form procholecystokinin, this precursor undergoes a series of enzymatic cleavages, a process known as post-translational processing, to yield the different bioactive CCK peptides.

The generation of the C-terminal heptapeptide-containing fragments, such as CCK-8, involves the action of specific enzymes called prohormone convertases. nih.govnih.gov Research has shown that prohormone convertase 1 (PC1) and prohormone convertase 2 (PC2) are involved in cleaving procholecystokinin at specific sites to release the smaller, active peptides. nih.govresearchgate.net For instance, PC1 has been demonstrated to be necessary for the production of CCK-8 from its larger precursors. nih.govnih.gov This intricate processing ensures that the C-terminal heptapeptide, the core of CCK's activity, is made available in various tissues where it can exert its physiological effects.

Historical Context of Research on the Cholecystokinin C-terminal Heptapeptide

The story of cholecystokinin began in 1928 when Ivy and Oldberg discovered a substance in intestinal extracts that stimulated gallbladder contraction, which they named "cholecystokinin". pancreapedia.org Independently, in 1943, Harper and Raper identified a hormone they called "pancreozymin" for its ability to stimulate pancreatic enzyme secretion. wikipedia.org It was later discovered that both activities belonged to the same peptide.

A major breakthrough came in 1968 when Swedish biochemists Viktor Mutt and Erik Jorpes determined the complete amino acid sequence of porcine CCK-33. wikipedia.org This landmark achievement revealed that the C-terminal region of CCK was responsible for its biological activity and also showed a surprising homology to the hormone gastrin. The availability of the CCK-33 sequence paved the way for the chemical synthesis of various CCK fragments. nih.gov Subsequent research focusing on these synthetic fragments led to the crucial discovery that the C-terminal heptapeptide was the minimal sequence required for the full biological effects of cholecystokinin, solidifying its importance as the bioactive core of this vital peptide hormone and neurotransmitter. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H57N9O13S3 B1620096 Cholecystokinin C-terminal heptapeptide CAS No. 20988-64-1

Properties

CAS No.

20988-64-1

Molecular Formula

C45H57N9O13S3

Molecular Weight

1028.2 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H57N9O13S3/c1-68-18-16-33(51-41(59)31(46)20-27-12-14-29(15-13-27)67-70(64,65)66)42(60)49-25-38(55)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(62)52-34(17-19-69-2)43(61)54-37(23-39(56)57)45(63)53-35(40(47)58)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48H,16-23,25,46H2,1-2H3,(H2,47,58)(H,49,60)(H,50,55)(H,51,59)(H,52,62)(H,53,63)(H,54,61)(H,56,57)(H,64,65,66)/t31-,33-,34?,35-,36-,37-/m0/s1

InChI Key

POJQCKMUKSKXST-AAZCXRPTSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N

sequence

XMGWMDF

Synonyms

CCK(27-33)
CCK-7
CCK-7-sulfated
CCK-7S
cholecystokinin (27-33)
cholecystokinin C-terminal heptapeptide

Origin of Product

United States

Molecular and Conformational Analysis of the Cholecystokinin C Terminal Heptapeptide

Amino Acid Sequence and Crucial Residues of the Cholecystokinin (B1591339) C-terminal Heptapeptide (B1575542)

The cholecystokinin C-terminal heptapeptide, often referred to as CCK-7, is a peptide fragment derived from the larger cholecystokinin hormone. nih.gov The biological activity of CCK is largely retained in its shorter C-terminal fragments, with the heptapeptide being a key active form. The sequence contains several residues that are critical for its function. The C-terminal tetrapeptide amide, -Trp-Met-Asp-Phe-NH₂, is particularly important as it is the shared bioactive site for both the CCK and gastrin families of peptides and is essential for receptor binding and activation. oup.comresearchgate.net

The amino acid sequence for the human this compound is presented below.

Table 1: Amino Acid Sequence of this compound (CCK-7)
PositionAmino AcidAbbreviation (3-Letter)Abbreviation (1-Letter)Key Role
1Tyrosine (sulfated)Tyr(SO₃H)Y(s)Crucial for high-affinity binding to CCK1 receptor.
2MethionineMetMContributes to the peptide's overall conformation.
3GlycineGlyGProvides conformational flexibility.
4TryptophanTrpWPart of the common C-terminal tetrapeptide active site.
5MethionineMetM
6Aspartic acidAspD
7PhenylalaninePheF

Role of Tyrosine Sulfation within the this compound for Bioactivity

A key post-translational modification that profoundly influences the bioactivity of the this compound is the sulfation of the tyrosine residue at the N-terminus (position 1). nih.gov This modification, which involves the addition of a sulfate (B86663) group to the hydroxyl group of the tyrosine side chain, is catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST) in the Golgi apparatus. nih.gov

The presence of this sulfated tyrosine is the primary determinant for the peptide's high-affinity binding and specificity for the cholecystokinin 1 receptor (CCK1R), also known as the CCK-A (alimentary) receptor. nih.govnih.gov Research indicates that sulfated CCK binds to the CCK1R with an affinity that can be up to 1000 times greater than its non-sulfated counterpart. nih.gov This enhanced affinity translates to a significant increase in biological potency; sulfation is reported to augment the peptide's biological activity by approximately 100-fold. pancreapedia.org

In contrast, the cholecystokinin 2 receptor (CCK2R), or CCK-B (brain) receptor, shows less discrimination and can be activated by both sulfated and non-sulfated CCK peptides, as well as by the related hormone gastrin, with similar affinities. nih.gov Therefore, the sulfation of the tyrosine residue is a critical structural feature that allows the heptapeptide to preferentially activate the CCK1R, mediating physiological processes such as gallbladder contraction and pancreatic enzyme secretion. nih.govpancreapedia.org Studies using synthetic analogues where the sulfated tyrosine was replaced have further confirmed the importance of the sulfate group's position relative to the peptide backbone for maintaining high biological activity. nih.gov

Table 2: Impact of Tyrosine Sulfation on CCK Receptor Binding
Peptide FormCCK1 Receptor (CCK1R) AffinityCCK2 Receptor (CCK2R) AffinityPrimary Physiological Actions Mediated
Sulfated CCK-7High (up to 1000-fold higher than non-sulfated) nih.govHighGallbladder contraction, pancreatic secretion, satiety signaling. nih.govpancreapedia.org
Non-sulfated CCK-7LowHighPrimarily central nervous system effects, gastric acid secretion (via CCK2R). nih.gov

Conformational Studies of the this compound

The three-dimensional structure of the this compound in solution has been investigated using various techniques, including computational analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov These studies are essential for understanding the structure-activity relationship and how the peptide interacts with its receptors.

Conformational computational analyses suggest that the preferred conformations for CCK-7 are predominantly beta-bends. nih.gov This structure is thought to be the biologically active conformation for interacting with peripheral-type CCK receptors. In the lowest energy structural models, a key feature is the proximity of the aromatic rings of the sulfated tyrosine and the C-terminal phenylalanine, while the indole (B1671886) ring of the tryptophan residue points in the opposite direction. nih.gov This specific spatial arrangement of the side chains is believed to be crucial for high-affinity receptor binding and activation.

NMR spectroscopy, a powerful method for determining the structure of molecules in solution, has been applied to study various cyclic and linear peptides. nih.govresearchgate.net For flexible peptides like CCK-7, NMR can provide insights into the ensemble of conformations present in solution, helping to characterize the dynamic nature of the peptide's structure. researchgate.net The observed beta-bend conformation in CCK-7 is a significant finding, as it provides a structural explanation for the peptide's specific biological activity compared to related peptides like gastrin, which are proposed to adopt a more helical conformation. nih.gov

Table 3: Summary of Conformational Features of CCK-7
Structural FeatureDescriptionMethod of DeterminationReference
Predominant ConformationPrincipally beta-bends.Computational Analysis nih.gov
Aromatic Ring ArrangementThe aromatic rings of tyrosine and phenylalanine are in close proximity.Computational Analysis nih.gov
Tryptophan OrientationThe indole ring of tryptophan points away from the tyrosine and phenylalanine rings.Computational Analysis nih.gov
Structural ComparisonThe beta-bend structure differs from the proposed helical conformation of gastrin and CCK-4.Computational Analysis nih.gov

Receptor Pharmacology and Ligand Interactions of the Cholecystokinin C Terminal Heptapeptide

Cholecystokinin (B1591339) Receptor Subtypes: CCK1R and CCK2R

The biological effects of cholecystokinin peptides are mediated by two distinct G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). guidetopharmacology.orgnih.gov These receptors were previously known as CCK-A (for alimentary) and CCK-B (for brain), respectively, reflecting their primary locations. guidetopharmacology.org7tmantibodies.com Despite being structurally related, they exhibit significant differences in ligand specificity, which dictates their distinct physiological roles. nih.govfrontiersin.org

The CCK1R demonstrates high and discriminating specificity for its ligands. guidetopharmacology.org High-affinity binding and potent biological activity at the CCK1R require the presence of the complete C-terminal heptapeptide-amide sequence of CCK, which includes a sulfated tyrosine residue at the seventh position from the C-terminus. guidetopharmacology.org7tmantibodies.comnih.govpancreapedia.org Cholecystokinin peptides like CCK-8, which contain this heptapeptide (B1575542) motif, bind to the CCK1R with very high affinity, typically in the low nanomolar range (Kᵢ values of approximately 0.6-1 nM). nih.gov This structural requirement makes the CCK1R highly selective for sulfated CCK peptides over other related molecules like gastrin, which consequently binds with low affinity and acts as a weak agonist at this receptor. guidetopharmacology.orgnih.gov

In contrast to the stringent requirements of CCK1R, the CCK2R exhibits broader ligand specificity. The minimal fragment required for high-affinity binding to the CCK2R is the C-terminal tetrapeptide amide (-Trp-Met-Asp-Phe-NH₂), a sequence shared by all forms of both CCK and gastrin. guidetopharmacology.orgfrontiersin.org As a result, the cholecystokinin C-terminal heptapeptide binds with high affinity to the CCK2R, with Kᵢ values often reported around 1.5 nM. atsbio.com Because of this shared binding determinant, CCK peptides and gastrin peptides display similar high affinities and potencies at the CCK2R. guidetopharmacology.orgfrontiersin.org

The post-translational sulfation of the tyrosine residue within the heptapeptide sequence is a critical determinant of receptor selectivity and affinity, particularly for CCK1R. nih.govnih.gov

For the CCK1R , this sulfation is crucial for high-affinity binding and potent receptor activation. guidetopharmacology.orgnih.govnih.gov The absence of the sulfate (B86663) group results in a dramatic reduction in binding affinity, estimated to be between 500- and 1,000-fold lower than its sulfated counterpart. nih.govnih.gov This substantial drop in affinity underscores the essential role of the negatively charged sulfate group in the molecular recognition process at the CCK1R.

For the CCK2R , the sulfation of the tyrosine residue is not a critical factor for binding. This receptor binds both sulfated and non-sulfated CCK peptides with similarly high affinity. nih.govnih.govnih.govresearchgate.net This lack of discrimination is a key pharmacological feature that distinguishes it from the CCK1R. The structural basis for this difference lies in the specific amino acid composition of the ligand-binding pockets of the two receptors. nih.gov

Table 1: Comparative Binding Affinities of CCK Peptides at CCK Receptors This table summarizes the binding affinities (Kᵢ, nM) of sulfated and non-sulfated cholecystokinin octapeptide (CCK-8), which contains the C-terminal heptapeptide sequence, for the human CCK1 and CCK2 receptors.

LigandReceptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity
CCK-8 (Sulfated)hCCK1R0.8 atsbio.comHigh affinity
CCK-8 (Sulfated)hCCK2R1.5 atsbio.comHigh affinity
CCK-8 (Non-sulfated)hCCK1R800 atsbio.comLow affinity
CCK-8 (Non-sulfated)hCCK2R125 atsbio.comModerate affinity

Molecular Basis of Ligand Binding and Activation Mechanisms

Structural studies, including cryo-electron microscopy and molecular modeling, have provided significant insights into how the this compound engages with its receptors at a molecular level.

The binding of the CCK heptapeptide occurs within a pocket formed by the receptor's seven transmembrane (TM) helices and its extracellular loops (ECLs). researchgate.net The peptide binds in an extended conformation, with its C-terminal end inserting deep into the receptor's core. nih.gov

At the CCK1R , the binding pocket involves residues from multiple domains. The C-terminal amide of the peptide forms a hydrogen bond network with residues in TM2 (C94, N98) and TM7 (Y360). nih.gov The critical sulfated tyrosine residue of the peptide interacts with residues located in the second extracellular loop (ECL2). nih.gov Specifically, the sub-pocket that accommodates the sulfated tyrosine in CCK1R is more positively charged compared to the equivalent pocket in CCK2R, facilitating a strong electrostatic interaction. nih.gov

Specific amino acid residues on both the CCK heptapeptide and the receptor are essential for establishing the high-affinity interaction required for receptor activation.

Key Peptide Residues:

C-terminal Phenylalanine-amide (Phe-NH₂): This residue is crucial for binding to both CCK1R and CCK2R. nih.gov It interacts with a network of receptor residues deep within the binding core. nih.gov

Penultimate Aspartic Acid (Asp): The carboxylate group of this residue has been shown to interact with Arginine 336 (Arg336) in the human CCK1R. researchgate.net

Sulfated Tyrosine (Tyr(SO₃H)): This is the key residue for CCK1R selectivity. Its aromatic ring interacts with Methionine 195 (Met195) of the CCK1R, which helps to correctly position the sulfate group within the binding site. nih.gov The negatively charged sulfate group then forms a beneficial charge-charge interaction with a positively charged Arginine residue (Arg197) in ECL2 of the CCK1R. nih.govnih.gov

Key CCK1R Residues:

Arg197 (ECL2): Provides a positive charge that interacts strongly with the sulfate group on the peptide, explaining the high affinity for sulfated CCK. nih.gov

Met195 (ECL2): Interacts with the aromatic ring of the sulfated tyrosine, an interaction essential for the receptor to transition to its high-affinity state. nih.gov

N98 (TM2) and Y360 (TM7): Form part of a hydrogen bond network with the C-terminal amide of the peptide ligand. nih.gov

Arg336 (TM6): Interacts with the penultimate aspartic acid residue of CCK. researchgate.net

The corresponding residues in the CCK2R binding pocket differ, particularly in the region that interacts with the sulfated tyrosine, leading to its inability to discriminate effectively between sulfated and non-sulfated ligands. nih.gov

Table 2: Key Amino Acid Interactions in the CCK1R-Ligand Complex This table details the specific residues of the cholecystokinin peptide and the CCK1 receptor that are involved in the binding interaction.

Peptide ResidueReceptor Residue(s)Receptor LocationType of InteractionReference(s)
Sulfated Tyrosine (Tyr(SO₃H))Arg197Extracellular Loop 2 (ECL2)Charge-charge interaction nih.govnih.gov
Sulfated Tyrosine (Tyr(SO₃H))Met195Extracellular Loop 2 (ECL2)Aromatic ring interaction nih.gov
Aspartic Acid (penultimate)Arg336Transmembrane Helix 6 (TM6)Ionic interaction researchgate.net
Phenylalanine-amide (C-terminal)C94, N98Transmembrane Helix 2 (TM2)Hydrogen bond network nih.gov
Phenylalanine-amide (C-terminal)Y360Transmembrane Helix 7 (TM7)Hydrogen bond network nih.gov
Phenylalanine-amide (C-terminal)L356Transmembrane Helix 7 (TM7)Van der Waals interaction nih.gov

Receptor Regulation and Signaling Modalities

The interaction of the this compound with its receptors initiates a cascade of regulatory events that modulate signal duration and intensity. These processes, crucial for cellular homeostasis, include receptor desensitization, internalization, and phosphorylation, and can be influenced by allosteric modulators.

Agonist-Induced Receptor Desensitization and Internalization

Continuous or repeated exposure to agonists like the cholecystokinin (CCK) C-terminal heptapeptide leads to a waning of the cellular response, a phenomenon known as desensitization. This process is intricately linked with receptor internalization, where the receptors are removed from the plasma membrane into the cell's interior. nih.gov For many G protein-coupled receptors (GPCRs), internalization is a significant factor in the acute desensitization that dampens the cellular response to agonist stimulation. nih.gov However, for other receptors, these two processes can be unrelated. nih.gov

Upon agonist binding, CCK receptors undergo internalization, or sequestration, into intracellular compartments within minutes. nih.gov This process is believed to be mediated primarily through a clathrin-dependent pathway. nih.gov Once internalized, receptors can be directed to lysosomes for degradation or be resensitized and recycled back to the plasma membrane. nih.gov

The structural domains of the CCK receptors that govern their interaction with the endocytic machinery differ between the two subtypes. Despite a high degree of homology, the C-terminal tail is essential for the agonist-induced internalization of the CCK2 receptor (CCK2R, formerly CCKB). nih.gov Truncation of the C-terminus of the CCK2R significantly impairs its internalization. nih.gov In contrast, the same truncation of the CCK1 receptor (CCK1R, formerly CCKA) has no effect on its internalization, indicating that the structural determinants for its endocytosis reside in different regions of the receptor. nih.gov Arrestin proteins are known to play a significant role in the internalization of many GPCRs, and full agonist stimulation of CCK1R with peptides like CCK-8 leads to the translocation of arrestin 2 and arrestin 3 to the plasma membrane. nih.gov

Receptor Phosphorylation and Related Kinase Activity

A primary mechanism underlying the rapid desensitization of CCK receptors is agonist-dependent phosphorylation. nih.gov This event occurs within seconds of agonist stimulation and involves multiple kinases. nih.gov The phosphorylation of the CCK1R is carried out in part by protein kinase C (PKC) and also by G protein-coupled receptor kinases (GRKs). nih.govnih.gov

The sites of phosphorylation have been extensively mapped for the CCK1R, occurring on residues located within both the third intracellular loop and the C-terminal tail. nih.govnih.gov This agonist-stimulated phosphorylation can achieve a high stoichiometry, reaching up to five moles of phosphate (B84403) per mole of the CCK1R. nih.gov The functional consequence of this phosphorylation is the desensitization of the receptor. nih.gov While the CCK2R is also known to be phosphorylated, its specific phosphorylation sites are less clearly defined, though they are thought to be predominantly within its C-terminal tail. nih.gov Specific phosphorylation sites that are key regulators of receptor activity have been identified for both receptor subtypes. 7tmantibodies.com

Table 1: Key Agonist-Induced Phosphorylation Sites on CCK Receptors This table summarizes major phosphorylation sites identified as key regulators of CCK receptor function.

Structure Activity Relationship Sar Studies of Cholecystokinin C Terminal Heptapeptide Analogs

Modifications at the C-terminal Phenylalanine Residue and Resultant Pharmacological Profiles

The C-terminal phenylalanine (Phe) residue of CCK-7 is a critical pharmacophore for interaction with both CCK₁ and CCK₂ receptors. nih.gov Modifications at this position have profound effects on the pharmacological profile of the resulting analogs.

Research has demonstrated that the aromatic ring of the C-terminal Phe is essential for high-affinity binding. However, the receptor possesses a surprisingly generous hydrophobic pocket that can accommodate a variety of substitutions for the phenyl ring. nih.gov Studies on a series of Ac-CCK-7 analogs, where the phenyl ring of the C-terminal Phe-NH₂ was modified, have provided significant insights. Substitution with bulky aliphatic or other aromatic groups can significantly alter potency and selectivity. For instance, replacing the phenyl ring with cycloalkyl or bicyclic aryl moieties, such as cyclopentyl, cyclohexyl, cyclooctyl, 2-(5,6,7,8-tetrahydro)naphthyl, 2-naphthyl, and 1-naphthyl, has led to analogs with anorectic potency 10 to 70 times greater than the parent compound. nih.gov

Some of these analogs displayed exceptionally high potency in binding to pancreatic CCK receptors, with IC₅₀ values in the 10⁻¹¹ to 10⁻¹⁴ M range. nih.gov Interestingly, there can be a dissociation between high binding affinity and functional potency in some analogs, suggesting interaction with high-affinity binding sites that are not coupled to a biological response like amylase secretion. nih.gov The C-terminal primary amide function, while not essential for binding to pancreatic CCK receptors, is crucial for the biological activity at these receptors. nih.gov

Table 1: Pharmacological Profile of Ac-CCK-7 Analogs with C-terminal Phenylalanine Modifications This table is interactive. Click on the headers to sort the data.

Compound C-terminal Modification (Replacement for Phenylalanine) Pancreatic CCK Receptor Binding (IC₅₀, M) Anorectic Potency (Relative to Ac-CCK-7)
Ac-CCK-7 Phenylalanine (Reference) 10⁻⁹ - 10⁻¹⁰ 1
Analog 20 Cyclopentyl - 10-70x
Analog 21 Cyclohexyl - 10-70x
Analog 23 Cyclooctyl 10⁻¹¹ - 10⁻¹⁴ 10-70x
Analog 26 2-(5,6,7,8-tetrahydro)naphthyl 10⁻¹¹ - 10⁻¹⁴ 10-70x
Analog 27 2-Naphthyl 10⁻¹¹ - 10⁻¹⁴ 10-70x
Analog 29 1-Naphthyl 10⁻¹¹ - 10⁻¹⁴ 10-70x
- Isopropyl - Similar to Ac-CCK-7
- 2-Adamantyl - Similar to Ac-CCK-7
- Cyclohexylmethyl - Similar to Ac-CCK-7

Impact of Peptide Bond Modifications within the Cholecystokinin (B1591339) C-terminal Heptapeptide (B1575542)

To enhance metabolic stability and explore the conformational requirements for receptor binding, researchers have synthesized CCK-7 analogs with modified peptide bonds. A key approach has been the replacement of the amide bond with a trans-alkene isostere. nih.gov

Studies involving the systematic replacement of each amide bond in the C-terminal hexapeptide of CCK with a trans-alkene unit have revealed that every amide linkage within the C-terminal tetrapeptide (CCK-4) region (Trp-Met-Asp-Phe-NH₂) is crucial for biological activity. nih.gov Modifications in this region lead to a significant loss of potency. However, the amide bond located further towards the N-terminus, specifically the one preceding the tryptophan residue, can be replaced by a trans-alkene isostere while retaining a significant portion of the binding potency and functional activity. nih.gov This indicates a greater conformational flexibility allowed at the N-terminal end of the heptapeptide compared to the C-terminal region.

N-terminal Extensions and their Influence on Potency and Receptor Selectivity

While the C-terminal heptapeptide is sufficient for high-affinity binding and agonist activity, N-terminal extensions and modifications can further modulate potency, selectivity, and pharmacokinetic properties. The sulfated tyrosine residue at the N-terminus of CCK-7 is a primary determinant of high affinity for the CCK₁ receptor. nih.gov

Acetylation of the N-terminal Tyr(SO₃H) has been explored as a strategy to improve stability. In one notable example, an analog of Ac-CCK-7, named Ro 23-7014, was synthesized with several modifications: N-terminal acetylation, replacement of Asp⁶ with Thr(SO₃H), and N-methylation of the C-terminal Phe⁷. This compound demonstrated a 400-fold increased selectivity for CCK₁ receptors, superior satiating potency, and a longer duration of action, highlighting the synergistic effects of multiple modifications. nih.gov

Furthermore, the creation of fusion peptides, where CCK-7 or its analogs are linked to other peptides, has emerged as a promising strategy. For instance, linking a GLP-1 receptor agonist to the N-terminus of a CCK₁ receptor-selective agonist has resulted in co-agonists with enhanced metabolic benefits. nih.gov These fusion peptides can harness the synergistic effects of both peptide systems. cam.ac.uk The length and nature of the N-terminal extension can also impact receptor affinity. Studies on minigastrin analogs, which share the C-terminal tetrapeptide with CCK, have shown that modifications to the N-terminal sequence can significantly affect stability and tissue distribution without negatively impacting receptor affinity. mdpi.com

Conformational Constraints and Their Effects on Receptor Subtype Selectivity and Functional Activity

Introducing conformational constraints into the flexible CCK-7 peptide backbone is a powerful strategy to enhance receptor subtype selectivity and functional activity. This is often achieved through cyclization.

By modeling the N-terminal folding of CCK-8, cyclic analogs have been designed and synthesized. For example, two cyclic CCK analogs were created where the cyclization was achieved by forming a bridge between the N-terminal region and a lysine (B10760008) residue incorporated into the sequence. These cyclic compounds were found to be highly selective for central CCK receptors (CCK₂). nih.gov One of these analogs, compound II, exhibited a Ki of 0.49 nM for brain CCK receptors and was approximately 1979-fold more selective for brain over pancreatic receptors. nih.gov These cyclic analogs were weak partial agonists or antagonists at peripheral CCK₁ receptors, demonstrating that conformational restriction can effectively differentiate between the two receptor subtypes.

Another approach to conformational constraint involves the design of cyclic pseudopeptides based on the conformational characteristics of potent and selective linear agonists. A potent and selective CCK₂ agonist, Boc-Trp-(NMe)Nle-Asp-Phe-NH₂, served as the basis for designing cyclic analogs. The most potent of these, compound 8b, displayed a high affinity for CCK₂ receptors (Ki = 15 nM) and was a full agonist in functional assays. capes.gov.brnih.gov These findings underscore that constraining the peptide in a bioactive conformation can lead to potent and selective ligands.

Table 2: Pharmacological Profile of Conformationally Constrained CCK Analogs This table is interactive. Click on the headers to sort the data.

Compound Type of Constraint CCK₂ Receptor Affinity (Ki, nM) CCK₁ Receptor Affinity (Ki, nM) Selectivity (CCK₁/CCK₂)
Compound I Cyclic Analog 5.1 913 179
Compound II Cyclic Analog 0.49 969 1979
Compound 8b Cyclic Pseudopeptide 15 2200 147

Design and Characterization of Selective Agonists and Antagonists Based on the Cholecystokinin C-terminal Heptapeptide

The extensive SAR knowledge derived from modifying the CCK-7 sequence has enabled the rational design of a wide array of selective agonists and antagonists for both CCK₁ and CCK₂ receptors.

Development of Peptide-Based Cholecystokinin Analogs

The development of peptide-based analogs has focused on introducing modifications that confer selectivity and improved pharmacological properties. For CCK₁ receptor agonists, a key strategy has been the modification of the C-terminal region. For example, the CCK-7 analog A71378, with several substitutions including N-methylation of the Asp-Phe amide bond, was found to be a full agonist and 700-fold more selective for the pancreatic CCK₁ receptor. nih.gov

Conversely, selective antagonists have also been developed. A notable example is a synthetic peptide derivative of CCK, t-butyloxycarbonyl-Tyr(SO₃⁻)-Met-Gly-D-Trp-Nle-Asp 2-phenylethyl ester, which acts as a potent CCK receptor antagonist. It competitively inhibits CCK-stimulated amylase secretion with an IC₅₀ of approximately 0.1 µM and binds to both pancreatic and brain CCK receptors. nih.gov The development of peptoid structures, which are mimics of peptides, has also yielded potent and selective CCK₁ antagonists. nih.govacs.org

Rational Design of Non-Peptide Mimetics and Antagonists

The knowledge of the CCK pharmacophore has been pivotal in the design of non-peptide mimetics and antagonists, which often offer advantages in terms of oral bioavailability and metabolic stability. A prominent class of non-peptide CCK antagonists is the benzodiazepine (B76468) derivatives. nih.gov The design of these compounds was based on the hypothesis that the benzodiazepine scaffold could mimic the spatial arrangement of the key aromatic residues of the CCK C-terminal tetrapeptide. nih.gov This led to the development of potent and selective CCK receptor antagonists.

Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of the interactions between these non-peptide antagonists and the CCK receptors. For benzodiazepines, hydrophobic interactions and hydrogen bonding are critical for binding. nih.gov The rational design process involves identifying the key pharmacophoric features of the peptide ligand and then using computational methods like pharmacophore modeling and molecular docking to identify or design small molecules that present these features in a similar three-dimensional arrangement. nih.gov This approach has led to the discovery of various non-peptide antagonists for both CCK₁ and CCK₂ receptors, with some compounds, like YM022 and YF476, exhibiting very high potency as CCK₂ receptor antagonists with pIC₅₀ values in the range of 8.6-9.3. nih.gov

Table 3: Pharmacological Profile of Selective Non-Peptide CCK₂ Receptor Antagonists This table is interactive. Click on the headers to sort the data.

Compound Chemical Class pIC₅₀ (vs. Gastrin-stimulated secretion)
YM022 Benzodiazepine derivative 9.3
YF476 Benzodiazepine derivative 8.8
AG041R Ureidoindoline derivative 8.6
L-740,093 Benzodiazepine derivative 8.1
JB93182 Benzimidazole derivative 8.0
RP73870 Ureidoacetamide derivative 8.0
PD134308 (CI988) Tryptophan dipeptoid 7.1
PD135158 Tryptophan dipeptoid 6.9
PD136450 Tryptophan dipeptoid 6.8

Physiological Roles and Mechanisms of Action of the Cholecystokinin C Terminal Heptapeptide in Animal Models

Gastrointestinal System Regulation Mediated by the Cholecystokinin (B1591339) C-terminal Heptapeptide (B1575542)

The C-terminal heptapeptide of CCK is a principal regulator of digestive processes. frontiersin.orgnih.gov Upon the entry of fats and proteins into the small intestine, this peptide is released and orchestrates a series of events to ensure efficient digestion and absorption of nutrients. frontiersin.orgnih.gov

Modulation of Pancreatic Exocrine Secretion

The CCK C-terminal heptapeptide is a potent stimulator of pancreatic exocrine secretion, a function critical for the digestion of fats, proteins, and carbohydrates. nih.govnih.gov In rodent models, the peptide acts on pancreatic acinar cells to induce the release of digestive enzymes like amylase. nih.govphysiology.org The mechanism involves the binding of the heptapeptide to CCK1 receptors on acinar cells, which triggers intracellular signaling cascades, including an increase in intracellular calcium, leading to the exocytosis of zymogen granules containing the enzymes. physiology.orgyoutube.comannualreviews.org

Studies on rat pancreatic acini have demonstrated that CCK analogues, such as Boc-[Nle28, Nle31]-CCK-7, are powerful in stimulating amylase secretion by mobilizing intracellular calcium. nih.gov In addition to this direct action, CCK can also stimulate pancreatic secretion indirectly through neural pathways. physiology.org It activates sensory nerve fibers, initiating both long vagovagal and short enteropancreatic reflexes that culminate in the release of neurotransmitters like acetylcholine (B1216132), which in turn stimulates acinar cells. physiology.orgnih.gov Interestingly, the relative importance of the direct versus neural pathways appears to be species-dependent, with rodent models showing evidence for both mechanisms. physiology.org Pancreatic stellate cells have also been identified as a potential intermediary, releasing acetylcholine in response to CCK, thereby providing another layer of regulation. nih.gov

Regulation of Gallbladder Contraction and Bile Release

A hallmark function of the CCK C-terminal heptapeptide is the stimulation of gallbladder contraction and the subsequent release of bile into the duodenum. nih.govclevelandclinic.org This process is essential for the emulsification and digestion of dietary fats. frontiersin.org The peptide mediates this effect by binding to CCK1 receptors located on the smooth muscle of the gallbladder. nih.govnih.gov This binding directly initiates muscle contraction. nih.gov

In conscious dogs, the administration of a CCK C-terminal peptide analogue resulted in a marked increase in gallbladder pressure, indicative of contraction. nih.gov Further research in guinea pig models has revealed that CCK1 receptors are also present on the interstitial cells of Cajal (ICC) within the gallbladder wall. nih.gov These cells are believed to mediate the contractile signals from CCK to the smooth muscle, suggesting a more complex regulatory mechanism than direct muscle stimulation alone. nih.gov The process is completed by the simultaneous relaxation of the sphincter of Oddi, also mediated by CCK, which allows bile to flow into the small intestine. youtube.comfrontiersin.org

Influence on Gastric Emptying and Intestinal Motility

The CCK C-terminal heptapeptide plays a crucial role in coordinating gastric emptying and intestinal motility to optimize the digestive process. frontiersin.orgcambridge.org It slows the rate at which chyme is released from the stomach into the small intestine, preventing the duodenum from being overwhelmed with nutrients and allowing sufficient time for digestion and absorption. frontiersin.orgfrontiersin.org This is achieved through a dual action: relaxation of the proximal stomach and contraction of the pyloric sphincter. nih.govnih.gov

Studies in dogs have shown that CCK peptides cause a dose-related inhibition of gastric emptying, an effect that is dependent on both the pylorus and the proximal stomach. nih.gov The vagus nerve is a critical component of this regulatory pathway. nih.gov In addition to its effects on the stomach, the CCK heptapeptide also influences the motility of the intestines. nih.govnih.gov In dogs, it has been observed to have an initial excitatory effect followed by an inhibitory one on the intraluminal pressure and peristalsis of the small intestine. nih.gov In agastric fish, CCK modulates intestinal motility by reducing propagating contractions in the foregut while increasing them in the hindgut, highlighting its evolutionary importance in digestive regulation across different species. nih.gov In rats, CCK has been shown to increase colonic motility. jnmjournal.org

Effects on Enterocyte Fatty Acid Uptake

Recent research has uncovered a role for the CCK C-terminal heptapeptide in the direct regulation of nutrient absorption at the cellular level. Specifically, it has been shown to stimulate the uptake of fatty acids by enterocytes, the absorptive cells of the small intestine. frontiersin.orgnih.gov This action complements its other roles in fat digestion by enhancing the final step of absorption. frontiersin.org

In studies using primary mouse duodenal cells, sulfated CCK-8, a peptide containing the active heptapeptide sequence, caused a significant, two-fold increase in the uptake of a fluorescent fatty acid analogue. frontiersin.orgnih.gov This effect was mediated by the CCK1 receptor and involved the fatty acid transporter CD36. frontiersin.org The physiological relevance of this finding is supported by studies on CCK knockout mice, which exhibit delayed lipid transport and chylomicron secretion, indicative of impaired fatty acid uptake into enterocytes compared to their wild-type counterparts. nih.govfrontiersin.org This suggests that CCK, acting in a paracrine manner on adjacent enterocytes, facilitates the efficient absorption of dietary fats. frontiersin.org Further studies in rats suggest CCK-8 promotes lipid storage in white adipose tissue by acting on adipocyte CCK-2 receptors. researchgate.net

Central and Peripheral Nervous System Functions of the Cholecystokinin C-terminal Heptapeptide as a Neuropeptide

Beyond its digestive functions, the CCK C-terminal heptapeptide acts as a crucial neuropeptide, particularly in the regulation of food intake and satiety. nih.govnih.gov

Involvement in Satiety Signaling and Feeding Regulation

The CCK C-terminal heptapeptide is one of the most well-established signals for satiety, the feeling of fullness that leads to the termination of a meal. nih.govnih.gov When released from the small intestine in response to nutrients, it acts on CCK1 receptors located on vagal afferent nerve fibers in the gut wall. frontiersin.orgnih.govnih.gov These nerves then transmit signals to the brain, specifically to the nucleus of the solitary tract in the brainstem, which integrates this information to induce satiety and reduce food intake. nih.govnumberanalytics.com

This mechanism has been demonstrated in various animal models, including rats, where the administration of CCK peptides reduces meal size. nih.govnih.gov The satiety effect is mediated by the vagal afferent pathway, as the effect is abolished by vagotomy. nih.govregionh.dk CCK's role in satiety is complex and involves interactions with other hormones and neuropeptides. For instance, it interacts synergistically with leptin to inhibit food intake. nih.gov It also modulates the expression of receptors for other appetite-regulating signals, such as ghrelin, on vagal afferents. nih.gov The interaction with other peptides like GLP-1 and oxytocin (B344502) further highlights its central role in the intricate network of gut-brain signaling that governs energy homeostasis. mdpi.com

Interactive Data Tables

Table 1: Effects of CCK C-terminal Heptapeptide on Gastrointestinal Functions in Animal Models

Use the filter to select a specific physiological function.

Physiological Function Animal Model Key Finding Receptor Involved Reference(s)
Pancreatic Secretion Rat Stimulates amylase secretion from acinar cells. CCK1 nih.gov
Pancreatic Secretion Rodents Acts directly on acinar cells and indirectly via neural pathways. CCK1 physiology.org
Gallbladder Contraction Dog Increases gallbladder pressure. CCK1 nih.gov
Gallbladder Contraction Guinea Pig Contracts smooth muscle via receptors on muscle and interstitial cells of Cajal. CCK1 nih.govnih.gov
Gastric Emptying Dog Inhibits gastric emptying by acting on the proximal stomach and pylorus. Not specified nih.gov
Intestinal Motility Dog Exerts initial excitatory then inhibitory effects on small intestine pressure. Not specified nih.gov
Intestinal Motility Fish (agastric) Modulates propagating contractions differently in foregut vs. hindgut. CCKA nih.gov
Fatty Acid Uptake Mouse Increases fatty acid uptake in duodenal enterocytes. CCK1 frontiersin.orgnih.gov

Table 2: Role of CCK C-terminal Heptapeptide in Satiety Signaling

Use the search bar to find specific keywords within the table.

Aspect of Satiety Animal Model Mechanism of Action Receptor Involved Reference(s)
Satiety Induction Rat Reduces meal size. CCK1 nih.govnih.gov
Neural Pathway Rat Signal transmitted via vagal afferent nerves to the brainstem. CCK1 nih.govnih.gov
Hormonal Interaction Rodents Interacts synergistically with leptin to inhibit food intake. CCK1 nih.gov

Impact on Cognitive Processes: Memory and Learning

Cholecystokinin is recognized as a significant neuromodulator in the central nervous system, with a demonstrated influence on learning and memory. nih.govresearchgate.net Animal studies have shown that CCK can have memory-enhancing effects. nih.gov The peptide's impact on cognitive function is complex, involving interactions with specific receptor subtypes, primarily the CCK-A and CCK-B receptors, which can mediate distinct, and sometimes opposing, effects. nih.gov

Research in rat models indicates that CCK plays a role in hippocampal synaptic plasticity, a cellular mechanism underlying learning and memory. nih.gov For instance, studies have shown that CCK can improve spatial memory and prevent stress-induced memory impairments. nih.gov This improvement is supported by findings that CCK administration enhances long-term potentiation (LTP) in the CA1 area of the hippocampus. nih.gov However, not all studies concur; some research has found that CCK failed to produce a significant effect on spatial learning and memory in healthy rats, though it did appear to promote neuronal proliferation and reduce apoptosis in the hippocampus. nih.gov

In a mouse model of Alzheimer's disease (APP/PS1), a novel CCK analogue was found to effectively improve spatial learning and memory. nih.gov The analogue enhanced synaptic plasticity, normalized the number and morphology of synapses, and modulated key signaling pathways involved in memory formation, such as PI3K/Akt and PKA/CREB. nih.gov The memory-enhancing effects of CCK appear to be largely mediated by CCK-A receptors, whereas activation of CCK-B receptors has been associated with amnestic effects. nih.gov

Table 1: Research Findings on CCK's Impact on Cognition in Animal Models This table is interactive. Click on headers to sort.

Animal Model CCK Fragment/Analogue Key Finding Reference
Rat CCK-8S Improved spatial memory and prevented stress-induced impairments. nih.gov
Rat CCK-8S No significant effect on spatial learning and memory; increased neuronal proliferation. nih.gov
Rat General CCK CCK-A receptors mediate mnemonic effects; CCK-B receptors mediate amnestic effects. nih.gov
Mouse (APP/PS1) CCK Analogue Rescued spatial learning, memory, and synaptic plasticity. nih.gov

Role in Nociception and Analgesia

The CCK system plays a multifaceted and often contradictory role in the modulation of pain. It is widely regarded as a pro-nociceptive agent, meaning it can facilitate pain transmission. mdpi.com However, it also interacts extensively with the endogenous opioid system and, under specific circumstances, can contribute to analgesic effects. nih.gov

CCK and its receptors, particularly the CCK2 receptor (also known as CCK-B), are distributed in key areas of the central nervous system involved in pain processing, such as the periaqueductal gray matter (PAG) and the rostral ventromedial medulla (RVM). nih.govnih.gov Activation of CCK2 receptors in the RVM can enhance descending pain facilitatory signals, leading to hypersensitivity. nih.govnih.gov In animal models of neuropathic and inflammatory pain, levels of CCK and its receptors are often upregulated in the spinal cord and dorsal root ganglion (DRG), contributing to the maintenance of the chronic pain state. nih.govmdpi.com

The interaction between CCK and opioids is of significant interest. CCK can act as an endogenous anti-opioid peptide, reducing the effectiveness of opioid analgesics like morphine. nih.govnih.gov Consequently, CCK receptor antagonists have been shown to potentiate opioid-induced analgesia and reduce the development of opioid tolerance in animal models. nih.govnih.gov

Paradoxically, under conditions of persistent inflammatory pain, the CCK system within the amygdala—a brain region associated with the emotional component of pain—can switch its function. nih.gov In a rat model of inflammatory pain, local infusion of CCK into the central amygdala produced analgesia, an effect not seen in control animals. nih.gov This analgesic effect was mediated by the CCK2 receptor and involved the activation of a descending pain-inhibitory pathway to the spinal cord. nih.gov

Table 2: Dual Roles of the CCK System in Pain Modulation This table is interactive. Click on headers to sort.

Effect Mechanism/Location Receptor Involved Outcome in Animal Models Reference
Pro-Nociceptive Activation of descending pain facilitation from the RVM. CCK2R Hyperalgesia and mechanical hypersensitivity. mdpi.comnih.gov
Anti-Opioid Antagonizes opioid-induced analgesia. CCK2R Reduced efficacy of morphine; development of opioid tolerance. nih.govnih.gov
Analgesic Activation of descending inhibitory pathways from the central amygdala during persistent inflammation. CCK2R Inhibition of spinal neuron discharge, leading to pain relief. nih.gov

Modulation of Anxiety and Dopamine-Related Behaviors

CCK is a key neuromodulator of anxiety and behaviors related to the brain's dopamine (B1211576) (DA) system. nih.gov The peptide and its receptors are found in brain regions critical for these functions, including the amygdala and the mesolimbic dopamine pathway. nih.govnih.gov The anxiety-provoking effects of CCK agonists are well-documented in various rodent models. nih.gov These effects are primarily mediated by the CCK-B receptor subtype. nih.gov

The interaction between CCK and dopamine is particularly complex. CCK coexists with dopamine in a significant portion of neurons in the ventral tegmental area (VTA), which is a core component of the brain's reward system. nih.govnorthwestern.edu From the VTA, these neurons project to areas like the nucleus accumbens. In this mesolimbic pathway, CCK has been shown to have both direct excitatory effects and to act as a modulator that facilitates the inhibitory actions of dopamine. nih.gov Studies in rats have demonstrated that CCK can modulate the binding of dopamine to its receptors in both striatal and limbic areas. nih.gov Specifically, CCK-8 was found to increase the binding of DA agonists while reducing the binding of DA antagonists in striatal membranes, suggesting a potential to enhance dopamine transmission. nih.gov This neuromodulatory role influences reward-related behaviors. nih.gov

The relationship between CCK and anxiety is not entirely straightforward. While activation of CCK-B receptors is linked to increased anxiety, some studies with knockout mice (genetically engineered to lack CCK or its receptors) have yielded inconsistent results, suggesting the peptide may not generate anxiety directly but rather plays a more complex modulatory role in stress adaptation. nih.gov

Table 3: CCK's Influence on Anxiety and Dopamine Systems in Animal Models This table is interactive. Click on headers to sort.

Behavioral Domain Brain Region Receptor/Interaction Observed Effect in Animal Models Reference
Anxiety Amygdala CCK-B Receptor Agonists induce anxiety-related behaviors. nih.gov
Reward/Motivation Nucleus Accumbens CCK-A & CCK-B Receptors Modulates different aspects of reward-related behavior. nih.gov
Dopamine Modulation Striatum / Limbic System CCK-Dopamine Receptor Interaction CCK-8 enhances DA agonist binding, suggesting increased DA transmission. nih.gov
Dopamine Coexistence Ventral Tegmental Area (VTA) Co-localization in neurons CCK modulates dopamine release and its postsynaptic effects. nih.govnorthwestern.edu

Emerging Endocrine and Systemic Functions Beyond the Gastrointestinal Tract

While the roles of CCK in regulating digestion are well-established, ongoing research has identified several emerging functions of its C-terminal peptides in other physiological systems, highlighting its broader endocrine and systemic influence.

The role of CCK in regulating the secretion of pancreatic islet hormones, such as insulin (B600854) and glucagon (B607659), is complex and appears to be dependent on the prevailing physiological conditions. oup.com In some studies on healthy human subjects, low doses of CCK had no significant effect on basal or glucose-stimulated insulin and glucagon release. nih.gov However, other research demonstrates that CCK can stimulate insulin secretion, particularly in the presence of elevated amino acid levels. oup.com

In animal models, CCK has been shown to have a powerful stimulatory action on insulin secretion in dogs, pigs, and mice. oup.com The peptide is also produced directly within the pancreatic islets, especially under conditions of metabolic stress like obesity, suggesting a local, or paracrine, role in islet function. nih.govnih.gov In mouse models of obesity and diabetes, CCK expression within the islet is significantly upregulated. nih.gov Furthermore, a long-acting dual agonist for GLP-1 and CCK receptors demonstrated significant benefits in diabetic mice, improving glucose tolerance and potentiating insulin secretion, which led to normalized blood glucose levels and increased pancreatic insulin content. frontiersin.org Despite this, some studies suggest that while CCK is produced in islets, its local signaling may not be essential for glucose-stimulated insulin secretion (GSIS) in healthy mouse and human islets. nih.gov

Pharmacological studies in animal models have revealed that CCK peptides can exert direct effects on kidney function. In conscious rabbits, administration of CCK-8 produced several dose-dependent renal effects. nih.govnih.gov These included a significant increase in renal sodium excretion (natriuresis), an increase in effective renal plasma flow, and a higher glomerular filtration rate (GFR). nih.govnih.gov Concurrently, CCK-8 infusion led to a decrease in mean arterial blood pressure, indicating a vasodilatory effect, and a fall in plasma renin activity. nih.govnih.gov These findings suggest that at pharmacological concentrations, CCK can influence renal hemodynamics and electrolyte handling. However, the effects observed in humans were weaker, indicating that CCK is unlikely to be a major physiological regulator of kidney function under normal conditions. nih.gov

Table 4: Renal Effects of CCK-8 in Conscious Rabbits This table is interactive. Click on headers to sort.

Parameter Effect of CCK-8 Infusion Reference
Renal Sodium Excretion Increased nih.govnih.gov
Effective Renal Plasma Flow Increased nih.govnih.gov
Glomerular Filtration Rate Increased nih.govnih.gov
Mean Arterial Blood Pressure Decreased nih.govnih.gov
Plasma Renin Activity Decreased nih.govnih.gov
Plasma Calcium Concentration Decreased nih.govnih.gov

Beyond the nervous system and kidneys, CCK has been shown to influence the function of other tissues, such as adipose tissue. An in vitro study demonstrated that CCK stimulates the release of adiponectin, an anti-inflammatory and insulin-sensitizing hormone, from preadipocytes via the CCK2 receptor. mdpi.com This effect was dependent on the presence of insulin. mdpi.com The same study noted that CCK can inhibit the release of pro-inflammatory cytokines from fat cells. mdpi.com This suggests a potential role for CCK in modulating adipose tissue function and inflammation, which could have implications for insulin resistance and metabolic diseases.

Intracellular Signaling Pathways Activated by the Cholecystokinin C Terminal Heptapeptide

G-Protein Coupling and Downstream Transduction Cascades

The cholecystokinin (B1591339) A receptor (CCKAR), a key target for the C-terminal heptapeptide (B1575542), exhibits notable promiscuity in its ability to couple with various heterotrimeric G-protein subtypes. nih.gov This includes Gq, Gs, Gi, and G13. nih.gov This differential coupling allows for the activation of multiple downstream effector systems, providing a basis for the peptide's pleiotropic effects. nih.govtaylorfrancis.com The specific G-protein activated can depend on the cellular context and receptor conformation, leading to a diversified signaling output from a single ligand-receptor interaction. nih.gov

A primary and well-characterized signaling pathway activated by the cholecystokinin C-terminal heptapeptide involves the Gq/G11 family of G-proteins. nih.govarvojournals.org Upon receptor binding, the activated Gαq subunit stimulates the effector enzyme Phospholipase C (PLC). nih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). arvojournals.orgnih.gov

IP3 diffuses into the cytosol and binds to its receptors (IP3Rs) on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. arvojournals.orgnih.gov This rapid increase in intracellular Ca2+ concentration is a critical signal for many of CCK's physiological actions, such as activating protein kinases and triggering enzyme secretion from pancreatic acinar cells. nih.govnih.gov Simultaneously, DAG remains in the plasma membrane where it activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, contributing to a sustained cellular response. nih.govnih.gov

Table 1: Key Components of the PLC/Ca2+ Signaling Pathway

ComponentClassActivator(s)Key Function
CCKA Receptor G-Protein-Coupled ReceptorCholecystokininBinds CCK and activates G-proteins. nih.gov
Gq/G11 Heterotrimeric G-ProteinActivated CCK ReceptorActivates Phospholipase C. nih.gov
Phospholipase C (PLC) Enzyme (Hydrolase)Gαq subunitCleaves PIP2 into IP3 and DAG. nih.govnih.gov
Inositol 1,4,5-Trisphosphate (IP3) Second MessengerProduced by PLCMobilizes Ca2+ from intracellular stores. arvojournals.orgnih.gov
Diacylglycerol (DAG) Second MessengerProduced by PLCActivates Protein Kinase C. nih.govnih.gov
Intracellular Calcium (Ca2+) Second MessengerReleased from ER via IP3RActivates Ca2+-dependent kinases and cellular processes. nih.gov

In addition to the PLC pathway, the this compound can modulate the activity of adenylate cyclase (AC), the enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This modulation is bidirectional, reflecting the receptor's ability to couple with both stimulatory (Gs) and inhibitory (Gi) G-proteins. nih.gov

Activation via Gs: Coupling of the CCK receptor to Gs leads to the activation of adenylate cyclase, resulting in an increase in intracellular cAMP levels. nih.govnih.gov

Inhibition via Gi: Conversely, coupling to Gi inhibits adenylate cyclase activity, leading to a decrease in cAMP production. nih.gov

The balance between these opposing inputs determines the net level of cAMP, a crucial second messenger that activates Protein Kinase A (PKA) and influences processes such as gene transcription and metabolic regulation. nih.govnih.gov The specific G-protein engaged (Gs vs. Gi) can be cell-type dependent, allowing for tailored physiological responses in different tissues. nih.gov

The this compound also influences cellular morphology and motility through the activation of the small GTPase RhoA. nih.govnih.gov This signaling branch is primarily mediated by the coupling of the CCK receptor to the G12/13 family of G-proteins, specifically Gα13. nih.govnih.gov Activation of Gα13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, converting it to its active state. cytoskeleton.com

Active, GTP-bound RhoA is a master regulator of the actin cytoskeleton. cytoskeleton.com It promotes the formation of actin stress fibers and focal adhesions, thereby controlling cell shape, migration, and contraction. nih.govcytoskeleton.com In pancreatic acinar cells, for example, CCK-induced RhoA activation is involved in the reorganization of the actin cytoskeleton necessary for the secretion of digestive enzymes. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

CCK receptor activation by its C-terminal heptapeptide triggers the phosphorylation and activation of several mitogen-activated protein kinases (MAPKs). wjgnet.comnih.gov MAPKs are a family of serine/threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses, by phosphorylating downstream kinases and transcription factors. nih.govyoutube.com The three major MAPK cascades activated by CCK are:

Extracellular signal-Regulated Kinase (ERK): The ERK (ERK1/2) pathway is often associated with cell growth and proliferation. CCK-induced ERK activation can be mediated through multiple upstream signals, including PKC and PI3K. nih.gov

c-Jun N-terminal Kinase (JNK): The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is typically activated by cellular stress and inflammatory cytokines. wjgnet.comfrontiersin.org

p38 MAPK: Similar to JNK, the p38 MAPK pathway is activated by stress stimuli and plays a key role in inflammation and apoptosis. wjgnet.comfrontiersin.org CCK is known to rapidly activate p38 in certain cells, which can be involved in protective responses against cellular damage. wjgnet.com

The activation of these kinase cascades provides a mechanism for CCK to influence gene expression and long-term cellular functions. wjgnet.comyoutube.com

Table 2: MAPK Pathways Activated by Cholecystokinin Heptapeptide

PathwayKey KinasesPrimary ActivatorsCellular Outcomes
ERK Pathway Raf, MEK1/2, ERK1/2Growth factors, PKC, PI3KProliferation, Differentiation, Survival. nih.govyoutube.com
JNK Pathway MKK4/7, JNKsCellular stress, CytokinesApoptosis, Inflammation, Stress response. wjgnet.comfrontiersin.org
p38 Pathway MKK3/6, p38 MAPKsCellular stress, CytokinesInflammation, Apoptosis, Cell cycle control. wjgnet.comfrontiersin.org

Phosphatidylinositol 3-Kinase (PI3K) Signaling

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another important axis activated by the this compound. nih.gov PI3Ks are a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides. frontiersin.org The activation of Class I PI3Ks by CCK can occur downstream of the G-protein-coupled receptor. nih.gov

The primary product of this reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the kinase Akt (also known as Protein Kinase B). youtube.com Recruitment to the membrane leads to the phosphorylation and activation of Akt, which then phosphorylates a multitude of substrates involved in promoting cell survival, growth, and proliferation, while inhibiting apoptosis. youtube.comnih.gov Studies using inhibitors like wortmannin (B1684655) have confirmed that CCK-dependent ERK activation is sensitive to PI3K activity, indicating a link between these two pathways. nih.gov

Interplay with Other Intracellular Messengers and Cross-Regulatory Events

The signaling pathways activated by the this compound are not linear, isolated events but rather form a highly integrated network with significant crosstalk. nih.gov For instance, Protein Kinase C, activated via the PLC-DAG pathway, can modulate intracellular calcium signaling. nih.gov This cross-regulation allows for fine-tuning of cellular responses.

Furthermore, different G-protein subunits can converge to activate a single effector. A notable example is the activation of the small GTPase Rac1 in pancreatic acini, which requires the combined input from both Gαq and Gα13. nih.govnih.gov This demonstrates that the final cellular output is often the result of the integration of signals from multiple transduction cascades. The interplay extends to interactions with other receptor systems; for example, vagal neurons express receptors for both CCK and other gut-derived peptides, and the signaling from these can be integrated to modulate neuronal activity and digestive reflexes. mdpi.com This complex web of interactions ensures a precise and context-dependent cellular response to CCK stimulation.

Evolutionary Biology of Cholecystokinin Peptides and Receptors

Phylogenetic Origin and Conservation of the Cholecystokinin (B1591339) C-terminal Heptapeptide (B1575542) Sequence

The origins of the cholecystokinin/gastrin family of peptides can be traced back at least 500 million years, with the discovery of a CCK-like peptide, cionin, in the protochordate Ciona intestinalis. nih.govpancreapedia.org This finding suggests that CCK is the ancestral peptide of this family. oup.com The subsequent evolution of gastrin is believed to have occurred through a gene duplication event from an ancestral CCK gene. nih.govoup.com Evidence points to this segregation happening before or during the emergence of cartilaginous fish, approximately 350 to 400 million years ago. nih.govpancreapedia.orgresearchgate.net

A hallmark of the cholecystokinin peptide is the remarkable conservation of its C-terminal heptapeptide sequence across a vast array of vertebrate species. oup.comnih.gov This sequence, which is essential for the biological activity of CCK, typically includes a sulfated tyrosine residue at the seventh position from the C-terminus. oup.comnih.gov The common C-terminal tetrapeptide amide, -Trp-Met-Asp-Phe-NH2, is the core active site shared by both CCK and gastrin. nih.govoup.com The conservation of this region underscores its fundamental importance in receptor binding and physiological function throughout vertebrate evolution.

Below is a data table illustrating the conservation of the C-terminal octapeptide sequence of cholecystokinin across various vertebrate species.

SpeciesC-terminal Octapeptide Sequence
HumanAsp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
PigAsp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
ChickenAsp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
BullfrogAsp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
Dogfish SharkAsp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2

This table demonstrates the identical nature of the sulfated C-terminal octapeptide of CCK across diverse vertebrate classes, highlighting its strong evolutionary conservation. nih.gov

Evolution of Cholecystokinin and Gastrin Receptor Subtypes

The receptors for cholecystokinin and gastrin are G protein-coupled receptors that have also evolved from a common ancestral receptor. researchgate.netoup.com In mammals, two main subtypes are recognized: the CCK1 receptor (formerly CCK-A for alimentary) and the CCK2 receptor (formerly CCK-B for brain). nih.govfrontiersin.org The CCK1 receptor exhibits high affinity for sulfated CCK peptides, while the CCK2 receptor binds both sulfated CCK and gastrin with high affinity, effectively functioning as the gastrin receptor. nih.govfrontiersin.org

Studies in non-mammalian vertebrates have revealed that the distinction between these receptor subtypes appeared later in evolution. oup.comnih.gov In fish, amphibians, and reptiles, the CCK receptors in the brain and pancreas show nearly identical binding specificities, suggesting the presence of a more primitive, non-differentiated receptor type. oup.comnih.gov This ancestral receptor is thought to have given rise to the distinct CCK1 and CCK2 receptors found in birds and mammals. nih.gov The evolution of these distinct receptor subtypes likely paralleled the functional divergence of CCK and gastrin, allowing for more specialized physiological regulation. oup.com

The following table summarizes the key characteristics of the major cholecystokinin receptor subtypes.

Receptor SubtypePrimary Ligand(s)Key FunctionsEvolutionary Emergence of Subtype Distinction
CCK1 Receptor Sulfated CholecystokininGallbladder contraction, pancreatic enzyme secretion, satiety signaling. nih.govwikipedia.orgAppears to have diverged in the lineage leading to birds and mammals. nih.gov
CCK2 Receptor Sulfated Cholecystokinin, GastrinGastric acid secretion, anxiety, regulation of certain neuronal pathways. nih.govfrontiersin.orgAppears to have diverged in the lineage leading to birds and mammals. nih.gov
Ancestral CCK Receptor Cholecystokinin-like peptidesBroad digestive and neural regulation.Present in fish, amphibians, and reptiles. oup.comnih.gov

Comparative Physiology of Cholecystokinin System Across Vertebrate Species

The physiological roles of the cholecystokinin system are remarkably conserved across vertebrates, primarily revolving around digestion and neural signaling. nih.gov In virtually all vertebrates studied, from fish to mammals, CCK is involved in regulating the secretion of pancreatic enzymes and the contraction of the gallbladder. pancreapedia.orgresearchgate.net This indicates that the role of CCK in coordinating the digestive process in response to nutrients in the small intestine is a primitive and fundamental function. oup.com

In addition to its role as a gut hormone, CCK also functions as a neuropeptide in the central and peripheral nervous systems of all vertebrate classes. pancreapedia.orgnih.gov Its functions in the brain are diverse and include the regulation of satiety, anxiety, and dopamine-mediated behaviors. researchgate.net The presence of CCK in the nervous systems of such a wide range of vertebrates suggests that its role as a neurotransmitter is also an ancient feature.

While the core functions of the CCK system are conserved, some physiological nuances exist among different vertebrate groups, often related to the evolution of specific digestive organs or metabolic strategies. For example, the evolution of gastrin as a distinct hormone for regulating gastric acid secretion became particularly important with the development of the stomach in vertebrates. oup.com

The table below provides a comparative overview of the primary functions of the cholecystokinin system in different vertebrate classes.

Vertebrate ClassPrimary Functions of the Cholecystokinin System
Fish Regulation of pancreatic enzyme secretion and gallbladder contraction; neurotransmission. nih.govresearchgate.net
Amphibians Stimulation of pancreatic secretion and gallbladder contraction; neurotransmission; potential role in skin peptide secretion. researchgate.netoup.com
Reptiles Regulation of digestive processes similar to other vertebrates; neurotransmission. nih.gov
Birds Potent stimulation of pancreatic enzyme secretion and gallbladder contraction; satiety signaling; neurotransmission. nih.govnih.gov
Mammals Coordination of digestion (pancreatic secretion, gallbladder contraction, inhibition of gastric emptying), satiety, neurotransmission in the central and peripheral nervous systems. wikipedia.orgphysiology.org

Advanced Research Methodologies and Analytical Approaches for Cholecystokinin C Terminal Heptapeptide Studies

Peptide Synthesis Techniques for Cholecystokinin (B1591339) C-terminal Heptapeptide (B1575542) and its Analogs

The chemical construction of CCK-7 and its analogs is foundational to their study. Researchers employ several distinct strategies to assemble the peptide chain, each with specific advantages regarding scale, purity, and the incorporation of modified amino acids.

Solution-phase peptide synthesis, also known as liquid-phase synthesis, represents a classical approach to peptide construction. This methodology involves the sequential coupling of amino acids in a homogenous solvent system. Each coupling and deprotection step is followed by the purification of the intermediate peptide product.

The general workflow for solution-phase synthesis involves:

Protection: The α-amino group and any reactive side-chain functional groups of the amino acids are masked with protecting groups.

Activation and Coupling: The C-terminal carboxyl group of one amino acid is activated using a coupling reagent to facilitate the formation of a peptide bond with the deprotected N-terminal amino group of another.

Deprotection: The N-terminal protecting group is selectively removed from the newly formed dipeptide to allow for the next coupling cycle.

Purification: The intermediate product is isolated and purified after each step to remove excess reagents and byproducts.

This method allows for purification at every stage, which can lead to a very high-quality final product. It is also highly scalable, making it suitable for the large-scale production of peptides. However, the process is labor-intensive and time-consuming. For complex peptides like CCK-7 analogs, a fragment condensation strategy may be employed, where smaller peptide fragments are synthesized in solution and then joined together to form the final heptapeptide. mdpi.com

Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing peptides like CCK-7 and its analogs for research purposes. nih.govnih.govnih.gov Developed by R.B. Merrifield, this technique involves building the peptide chain on an insoluble polymeric support (resin). luxembourg-bio.com

The key steps in SPPS using the common Fmoc/tBu strategy are:

Resin Attachment: The C-terminal amino acid of the peptide is covalently linked to the solid support resin. For CCK-7, which is a C-terminal amide, a resin such as Rink Amide is typically used.

Deprotection: The temporary Nα-protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a mild base (e.g., piperidine in DMF).

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HCTU, HATU) and added in excess to the resin to drive the reaction to completion, forming a new peptide bond.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble byproducts, a significant advantage over solution-phase methods. luxembourg-bio.com

Cleavage and Final Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA). This final step also removes the permanent side-chain protecting groups (e.g., t-Butyl type). nih.gov

SPPS can be automated and is significantly faster than solution-phase synthesis, allowing for the rapid production of numerous analogs for screening. nih.gov It has been successfully used to prepare various CCK-7 analogs, including those with modified amino acids designed to increase potency and selectivity. nih.govnih.gov For instance, analogs where Aspartic acid is replaced by Threonine(SO3H) and Phenylalanine by N-methyl-Phenylalanine have been prepared using SPPS. nih.gov

Enzymatic peptide synthesis offers an alternative, environmentally friendly approach that leverages the catalytic activity of proteases in reverse. Under specific conditions (e.g., in organic media or aqueous-organic mixtures), the thermodynamic equilibrium of the protease-catalyzed reaction is shifted from hydrolysis towards peptide bond formation. tandfonline.com

Several enzymes have been utilized for the synthesis of fragments of CCK, including CCK-4, CCK-5, and the full CCK-8. nih.govnih.gov

Enzymes Used: Common proteases include α-chymotrypsin, papain, and thermolysin. nih.govresearchgate.net Penicillin G Amidase (PGA) has also been used for the removal of N-terminal protecting groups like the Phenylacetyl (PhAc) group. hep.com.cn

Strategy: The synthesis is often performed via a fragment condensation strategy. For example, a dipeptide fragment can be coupled with another amino acid or peptide fragment. nih.gov In one approach, immobilized papain was used to create a dipeptide, which was then coupled with another amino acid ester using immobilized α-chymotrypsin in a solvent-free system. nih.govresearchgate.net

This approach has been successfully applied to produce CCK fragments in reasonable yields, demonstrating its viability for constructing specific peptide sequences. nih.govnih.gov

Quantitative Receptor Binding Assays for Ligand Affinity and Selectivity

Quantitative receptor binding assays are essential for determining the affinity and selectivity of CCK-7 and its analogs for the different cholecystokinin receptor subtypes, primarily the CCK1 and CCK2 receptors. guidetopharmacology.org7tmantibodies.com These assays measure how strongly a ligand (the peptide) binds to its receptor.

The most common method is the competitive radioligand binding assay. This technique involves:

Preparation of Receptors: Membranes are prepared from tissues known to express a high density of a specific receptor subtype (e.g., rat pancreas for CCK1 receptors) or from cell lines that have been genetically engineered to express a single receptor subtype. nih.gov

Radioligand: A ligand with known high affinity for the receptor is labeled with a radioisotope (e.g., ¹²⁵I-CCK-8).

Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., a CCK-7 analog).

Separation and Quantification: The receptor-bound radioligand is separated from the free (unbound) radioligand, and the amount of radioactivity bound to the receptors is measured.

As the concentration of the unlabeled test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The data are plotted as a binding curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) to reflect the true affinity of the ligand for the receptor. nih.govresearchgate.net By performing these assays with both CCK1 and CCK2 receptors, the selectivity of the analog can be determined.

Binding Affinity (IC₅₀, nM) of CCK-7 Analogs at CCK Receptors
CompoundModification from CCK-7CCK-A (CCK1) Receptor IC₅₀ (nM)CCK-B (CCK2) Receptor IC₅₀ (nM)Selectivity (B/A ratio)Source
CCK-8 (sulfated)Standard0.81.01.25 nih.gov
Ro 23-7014Ac-Tyr(SO3H), Asp→Thr(SO3H), Phe→N-Me-Phe0.5200400 nih.gov
Analog A(des-NH2)Tyr(SO3-)-Nle-Gly-Trp-Nle-Asp-Phe-NH20.430.290.67 nih.gov
Analog BModification of Analog A with (N-Me)Asp0.23100435 nih.gov
Analog CModification of Analog A with (N-Me)Leu2000.270.00135 nih.gov

Immunochemical Techniques for Detection and Quantification

Immunochemical techniques are foundational for detecting and quantifying cholecystokinin peptides and localizing their receptors within tissues.

Highly sensitive and specific radioimmunoassays (RIAs) have been developed for the quantification of cholecystokinin in plasma and tissue extracts. nih.govnih.gov The development of these assays involves raising high-titer antibodies in animals, typically rabbits, by immunization with purified CCK. nih.govnih.gov A key challenge is ensuring specificity, particularly avoiding cross-reactivity with gastrin, a related peptide that shares the same C-terminal tetrapeptide. 7tmantibodies.comnih.gov

Successful RIAs utilize a radiolabeled tracer, such as CCK33 conjugated to [¹²⁵I]hydroxyphenylpropionic acid-succinimide ester, to compete with the unlabeled CCK in the sample for binding to the antibody. nih.gov The sensitivity of these assays can be very high, with detection limits reported to be between 0.5 and 1.0 pmol/L. nih.gov

These RIAs have been extensively validated and applied to measure basal and postprandial plasma CCK concentrations in humans and dogs. nih.govnih.gov For instance, studies using these assays have shown that basal plasma CCK levels are typically low (around 0.9 pmol/L) and increase significantly after the administration of fat or a meal. nih.govnih.gov It is crucial to use well-characterized assays, as different molecular forms of CCK (e.g., CCK-58, CCK-33, CCK-22, and CCK-8) exist in circulation, and some antibodies may not measure them with equimolar potency. oup.com

Table 2: Characteristics of a High-Sensitivity Cholecystokinin RIA

Parameter Description Reference
Antibody Source Rabbit immunized with porcine CCK nih.govnih.gov
Tracer ¹²⁵I-labeled CCK33 nih.govnih.gov
Sensitivity Detection limit of 0.5-1.0 pmol/L nih.gov
Specificity High specificity for C-terminal CCK peptides; minimal cross-reactivity with gastrin nih.gov
Application Measurement of CCK in plasma and tissue extracts nih.govnih.govoup.com

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution of CCK receptors in tissues at the cellular and subcellular levels. nih.govscispace.com This method relies on highly specific antibodies that recognize and bind to the receptor proteins in fixed tissue sections. For example, antipeptide antibodies have been developed against the C-terminal region of the human CCK1 receptor. nih.gov The specificity of these antibodies is confirmed through several methods, including Western blotting of membranes from cells expressing the receptor and by preadsorbing the antibody with its immunizing peptide to abolish tissue staining. nih.gov

IHC studies have provided detailed maps of CCK1 receptor localization. In the gastrointestinal tract, CCK1 receptor immunoreactivity is abundant in the chief cells of the gastric mucosa and in myenteric ganglion cells. nih.gov At the subcellular level, silver-intensified immunogold methods have revealed that CCK1 receptors are selectively located on the basolateral membrane of pancreatic acinar cells and gastric chief cells in mice. scispace.com This localization is consistent with the receptors' role in responding to hormonal CCK circulating in the blood. scispace.com IHC has also been used to identify the overexpression of CCK1 receptors in certain human neuroendocrine tumors, such as carcinoids and insulinomas. nih.gov

Molecular Biology Approaches in Receptor and Gene Expression Studies

Molecular biology has revolutionized the study of the cholecystokinin C-terminal heptapeptide by enabling the detailed characterization of its receptors.

The molecular cloning of the complementary DNA (cDNA) for CCK receptors was a major breakthrough, allowing for detailed structural and functional analysis. nih.govpnas.org The process for the rat CCK1 (formerly CCKA) receptor began with its purification to homogeneity from pancreatic tissue. nih.govpnas.org This allowed for partial peptide sequencing, from which degenerate oligonucleotide primers were synthesized. nih.govpnas.org These primers were then used in the polymerase chain reaction (PCR) to amplify the receptor's cDNA from a rat pancreas library. nih.govpnas.org

Analysis of the cloned cDNA sequence revealed a protein with seven putative transmembrane domains, characteristic of the G protein-coupled receptor (GPCR) superfamily. nih.govpnas.org To confirm the identity and function of the cloned cDNA, it was expressed in a heterologous system, such as Xenopus oocytes or CHO-K cells. nih.govpnas.orgnih.gov Functional assays in these systems demonstrated that the expressed receptor displayed the expected binding specificity for CCK agonists and antagonists, confirming its identity as the CCK1 receptor. nih.govpnas.org Similar molecular cloning techniques have been used to identify and characterize CCK receptors from other species, including humans and canines. nih.govgrafiati.com

To identify the specific regions and amino acid residues of CCK receptors that are critical for ligand binding and signal transduction, researchers employ site-directed mutagenesis and create chimeric receptor constructs. nih.govspringernature.com Site-directed mutagenesis involves systematically changing specific amino acids within the receptor protein. By comparing the function of the mutated receptor to the wild-type, the role of that specific residue can be inferred. nih.gov

Chimeric receptors, constructed by swapping domains between different but related receptors (e.g., CCK1 and CCK2 receptors), are particularly useful for identifying the domains responsible for ligand selectivity. nih.gov For example, by creating a series of chimeras between the CCK1 and CCK2 receptors, researchers can pinpoint the transmembrane or extracellular loop regions that determine the high-affinity binding of the sulfated heptapeptide to the CCK1 receptor versus the tetrapeptide for the CCK2 receptor. nih.gov These studies have been crucial in building a molecular-level understanding of how the this compound interacts with its receptor to initiate a physiological response. nih.gov Mutagenesis has also been used to show that the CCK2 receptor can couple to two different G proteins and that specific residues, such as Phe347, are key for stimulating inositol (B14025) phosphate (B84403) production. researchgate.net

Table 3: Examples of Chimeric CCK1-CCK2 Receptor Constructs and Their Purpose

Chimeric Construct Description Species Research Goal Reference
Swapping of N-terminal domain Rat To determine the role of the N-terminus in ligand binding and selectivity. nih.gov
Exchange of third intracellular loop Rat To investigate the domains responsible for G-protein coupling and signaling specificity. nih.govresearchgate.net
Swapping of transmembrane segments Human/Rat To identify the transmembrane helices that form the ligand-binding pocket. nih.gov

Structural Biology Techniques for Ligand-Receptor Complexes

Advanced structural biology techniques have been pivotal in elucidating the molecular intricacies of the interaction between this compound (CCK-7) and its receptors, primarily the cholecystokinin 1 receptor (CCK1R) and cholecystokinin 2 receptor (CCK2R). These methods provide atomic-level insights into ligand recognition, receptor activation, and the basis for G protein selectivity.

X-ray Crystallography and Cryo-Electron Microscopy of Receptor Complexes

High-resolution structural determination of G protein-coupled receptors (GPCRs) like the CCK receptors has been significantly advanced by cryo-electron microscopy (cryo-EM) and X-ray crystallography. These techniques have provided detailed snapshots of CCK receptors in various conformational states, bound to different types of ligands, including peptide agonists and small-molecule antagonists. nih.gov

Cryo-EM has been particularly successful in revealing the architecture of CCK receptor complexes. Studies have determined the structures of the human CCK1R bound to the peptide agonist CCK-8 (which contains the C-terminal heptapeptide sequence) and coupled to its primary transducer Gq, as well as the more weakly coupled Gs protein. nih.gov These structures show that the C-terminal residues of the peptide insert deeply into the ligand-binding pocket of the receptor, which is formed by transmembrane helices II, III, V, VI, and VII, along with extracellular loops 2 and 3. biorxiv.org For instance, cryo-EM analysis of the CCK1R/CCK-8/Gq complex was resolved to 2.45 Å, providing a high-resolution view of the interactions. nih.gov

Similarly, cryo-EM structures of the human CCK2R, also known as the gastrin receptor, have been resolved in complex with gastrin-17 (which shares the C-terminal pentapeptide with CCK) and different G proteins, such as Gq and Gi. nih.govpdbj.orgebi.ac.uk These studies reveal a similar binding mode where the peptide ligand penetrates the transmembrane domain, engaging the receptor through extensive electrostatic and hydrophobic interactions. nih.gov The resolution for the CCKBR-gastrin-17-Gq complex, for example, has been reported at 3.10 Å. rcsb.org

X-ray crystallography has also contributed to understanding these complexes, particularly for receptors bound to small-molecule antagonists. nih.govrcsb.org Crystal structures of the human CCK1R have been solved in complex with antagonists like devazepide and lintitript. rcsb.orgresearchgate.net These structures, often determined at resolutions around 2.50 Å, reveal the binding patterns for different ligand types and have been crucial in proposing a stepwise activation process for cholecystokinin receptors. rcsb.orgresearchgate.net By comparing agonist-bound active-state structures from cryo-EM with antagonist-bound inactive-state structures from crystallography, researchers can delineate the conformational changes required for receptor activation and G protein coupling. nih.govresearchgate.net

Table 1: Structural Data of Cholecystokinin Receptor Complexes
ComplexMethodResolution (Å)PDB IDReference
CCK1R-CCK-8-GsCryo-EM1.957WB1 nih.gov
CCK1R-CCK-8-GqCryo-EM2.457WB0 nih.gov
CCK2R-Gastrin-17-GqCryo-EM3.107F8W rcsb.org
CCK2R-Gastrin-17-GiCryo-EM3.307F8V ebi.ac.uk
CCK1R-DevazepideX-ray Diffraction2.507F8Y rcsb.org

Molecular Modeling and Computational Chemistry for Conformation and Interactions

Complementing experimental structural data, molecular modeling and computational chemistry provide dynamic insights into the conformation of the this compound and its interactions with its receptors. These computational approaches are essential for understanding the binding process and the molecular determinants of receptor activation. frontiersin.org

Energy minimization techniques and nuclear magnetic resonance (NMR) data have been used to evaluate the solution and in vacuo conformations of CCK peptides like CCK-8. nih.gov These studies suggest that the peptide adopts a highly folded structure characterized by sharp turns, which may be stabilized by hydrogen bonds. nih.gov This folded conformation is believed to be crucial for its biological potency, where both electrostatic and steric effects play a role. nih.gov

More advanced computational methods, such as Gaussian accelerated molecular dynamics (GaMD) simulations, have been employed to investigate the interactions between CCK receptor ligands and the CCK2R. frontiersin.org These simulations can model the process of the peptide penetrating the transmembrane domain of the receptor. frontiersin.org For example, studies on gastrin's C-terminal pentapeptide, which is shared with CCK, have shown that the C-terminal amide cap is crucial. It influences the binding mode by weakening electrostatic attractions with extracellular receptor residues, allowing the peptide's C-terminus to insert into the transmembrane domain. frontiersin.org

Molecular modeling has also been used to predict the binding poses of various agonists and antagonists within the receptor pocket. nih.gov These models help identify key residues involved in ligand binding and receptor activation. For instance, computational docking has been used to create models of peptide ligands anchored within the human CCK1R, highlighting specific interactions between amino acids of the receptor and the ligand. researchgate.net Such models have predicted interactions between the peptide's C-terminal amino acids and residues in the N-terminal extracellular domain and the first extracellular loop of the receptor. researchgate.net These computational insights are invaluable for designing novel therapeutics targeting the cholecystokinin system. nih.gov

Chromatographic and Spectrometric Methods for Peptide Characterization

The characterization, identification, and quantification of this compound and related forms rely heavily on sophisticated chromatographic and spectrometric techniques. These methods are essential for studying the peptide's presence in biological samples and for detailed structural analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection and quantification of CCK peptides. nih.gov This method offers high sensitivity and specificity, allowing for the measurement of low picomolar concentrations of CCK in complex biological matrices like human plasma. nih.gov Optimized LC-MS/MS methods have been developed to measure CCK-8 and other fragments. nih.gov The chromatographic separation is typically performed using reversed-phase columns, such as a UPLC HSS T3 column, with a mobile phase gradient of aqueous ammonium formate and acetonitrile. nih.gov The subsequent mass spectrometric analysis provides precise mass-to-charge ratio measurements for confident peptide identification and quantification. nih.gov

High-resolution proton nuclear magnetic resonance (NMR) spectroscopy is another key technique used for the conformational analysis of the this compound in solution. nih.gov NMR studies can provide detailed information about the peptide's three-dimensional structure by measuring parameters such as chemical shift temperature dependencies, dihedral angles, and rotamer populations. nih.gov This information has been instrumental in supporting models where CCK-8 adopts a folded conformation in solution, a key aspect of its structure-function relationship. nih.gov

Other spectrometric methods, such as fluorescence spectrometry, have been used in functional assays to characterize the effects of CCK peptides. nih.gov For example, FURA-2 fluorometry can measure changes in intracellular calcium concentrations in response to receptor activation by CCK-8, allowing for the characterization of agonist and antagonist activities at CCK receptors. nih.gov

Table 2: Analytical Methods for CCK Peptide Characterization
TechniqueApplicationKey Parameters/FindingsReference
LC-MS/MSQuantification in plasmaColumn: Acquity UPLC HSS T3; Mobile Phase: Ammonium formate (A) and Acetonitrile (B) nih.gov
NMR SpectroscopyConformational analysisProvides dihedral angles and rotamer populations; supports a folded solution structure. nih.gov
Fluorescence SpectrometryFunctional characterizationMeasures intracellular Ca2+ changes to determine receptor activation (EC50 for CCK-8 of 6 nmol/l). nih.gov

Q & A

Q. How can in vitro findings for CCK heptapeptide analogues be reconciled with in vivo physiological responses?

  • Methodological Answer : Address pharmacokinetic factors (e.g., proteolytic degradation) using stabilized analogues (e.g., D-amino acid substitutions). In vivo imaging (e.g., PET with radiolabeled peptides) and knockout models bridge mechanistic and systemic data .

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